3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H3ClF6O2S and a molecular weight of 312.62 g/mol . It is known for its high reactivity and is commonly used as a reagent in organic synthesis. The compound is characterized by the presence of two trifluoromethyl groups and a sulfonyl chloride group attached to a benzene ring, making it a valuable intermediate in various chemical reactions.
Biochemical Analysis
Biochemical Properties
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. . It interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to specific substrates. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein function and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit certain signaling pathways by modifying key signaling proteins, thereby affecting downstream cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These alterations in cellular processes can have significant implications for cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through covalent binding interactions with biomolecules . It can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by modifying their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives . Over time, the degradation of this compound can result in a decrease in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce specific biochemical changes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects such as organ damage and systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo metabolic reactions such as hydrolysis, oxidation, and conjugation, leading to the formation of metabolites with different biochemical properties . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, facilitating its conversion to more water-soluble derivatives that can be excreted from the body . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of this compound within specific cellular compartments can impact its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, this compound can localize to the endoplasmic reticulum or mitochondria, affecting protein folding and cellular metabolism . The subcellular distribution of this compound is essential for its biochemical effects and overall cellular impact.
Preparation Methods
The synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfone derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Coupling Reactions: It can participate in coupling reactions with various aromatic and aliphatic compounds to form complex molecules.
Scientific Research Applications
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of advanced materials, such as polymers and coatings, due to its ability to impart unique properties to the final products.
Biological Studies: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product. The presence of the electron-withdrawing trifluoromethyl groups enhances the reactivity of the sulfonyl chloride group, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Methoxybenzenesulfonyl chloride: This compound has a methoxy group instead of trifluoromethyl groups, which affects its reactivity and applications.
4-Nitrobenzenesulfonyl chloride: The presence of a nitro group makes this compound more reactive towards nucleophiles compared to this compound.
Pentafluorobenzenesulfonyl chloride: This compound has five fluorine atoms attached to the benzene ring, which significantly increases its electron-withdrawing capability and reactivity.
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCVKADYDVSLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192494 | |
Record name | 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39234-86-1 | |
Record name | 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39234-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039234861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(trifluoromethyl)benzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWQ46C98RE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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